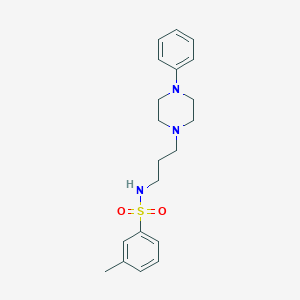

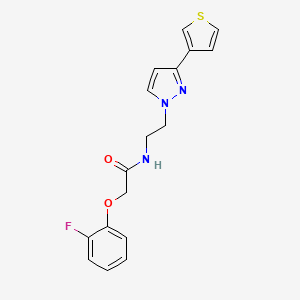

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a derivative of the piperazine class of compounds . Piperazine derivatives have been studied for their potential therapeutic properties, including acetylcholinesterase inhibitory activities .

Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . Typically, these compounds are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been studied using techniques like homology modeling, molecular docking, and molecular dynamics . These studies often focus on the interactions of the compound with its molecular targets at the molecular level .Chemical Reactions Analysis

The chemical reactions involving similar piperazine derivatives have been studied. For instance, some compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis

The physical and chemical properties of similar piperazine derivatives have been reported. For instance, some compounds are described as yellow solids with a specific melting point and purity .Scientific Research Applications

Carbonic Anhydrase Inhibitors : Benzenesulfonamide derivatives have been studied for their potent inhibitory activity against human carbonic anhydrase isoforms. These inhibitors are relevant in treating conditions like glaucoma, as they can effectively lower intraocular pressure in animal models. Computational and crystallographic studies help understand their mechanisms of action (Nocentini et al., 2016).

Photodynamic Therapy for Cancer : Certain benzenesulfonamide derivatives have been found to have high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy. This application is significant for cancer treatment, where these compounds could be employed as Type II photosensitizers (Pişkin et al., 2020).

Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides have also been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors can be crucial for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Membrane-bound Phospholipase A2 Inhibitors : In medicinal chemistry, certain benzenesulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds showed promising results in reducing myocardial infarction size in animal models, indicating potential therapeutic applications for heart diseases (Oinuma et al., 1991).

Antimicrobial and Anti-HIV Activity : Benzenesulfonamides with oxadiazole moieties have shown antimicrobial and anti-HIV activities. This finding is significant for developing new treatments for infectious diseases (Iqbal et al., 2006).

COX-2 Inhibitors : Some benzenesulfonamides are studied for their selectivity as cyclooxygenase-2 (COX-2) inhibitors. This research is pertinent in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis, as COX-2 inhibitors can reduce inflammation and pain (Hashimoto et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

The compound interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the enzymes’ activity, preventing them from breaking down acetylcholine. As a result, acetylcholine levels increase, prolonging its action at synapses.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound enhances cholinergic transmission, potentially improving cognitive function .

Result of Action

The inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing cholinergic transmission. This can result in improved cognitive function, making the compound potentially useful in conditions like Alzheimer’s disease .

properties

IUPAC Name |

3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-18-7-5-10-20(17-18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)19-8-3-2-4-9-19/h2-5,7-10,17,21H,6,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOUJPOXPSJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)

![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2824783.png)

![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)

![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)